molecular formula C8H9FO B1589906 4-Fluoro-2,6-dimethylphenol CAS No. 2338-56-9

4-Fluoro-2,6-dimethylphenol

Cat. No. B1589906
CAS RN: 2338-56-9
M. Wt: 140.15 g/mol
InChI Key: GNRDTVFZITZMFR-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dimethylphenol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a heterocyclic organic compound with a molecular formula of C8H9FO .


Synthesis Analysis

The synthesis of 4-Fluoro-2,6-dimethylphenol can be achieved from 2-bromo-5-fluoro-1,3-dimethylbenzene . More details about the synthesis process can be found in the referenced source .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,6-dimethylphenol consists of a phenol ring with two methyl groups and one fluorine atom. The molecular weight is 140.155 Da . The arrangement of the alkyl substituents at the phenol ring is crucial for its properties .


Physical And Chemical Properties Analysis

4-Fluoro-2,6-dimethylphenol has a molecular weight of 140.15500, a density of 1.124±0.06 g/cm3, and a boiling point of 213.2±35.0 °C . Its melting point is 69 °C .

Scientific Research Applications

  • Organic Chemistry : This compound could be used as a building block in the synthesis of more complex molecules . It could also be used in various reactions as a reagent .

  • Pharmaceutical Research : Given its physicochemical properties, it might be used in the development of new drugs . The compound’s lipophilicity and other properties could make it a useful component in certain pharmaceutical formulations .

  • Material Science : The compound could potentially be used in the development of new materials. Its specific properties could contribute to the characteristics of these materials .

  • Biochemistry : In biochemistry, the compound could be used in various experiments, possibly as a tracer or a marker .

  • Environmental Science : In environmental science, the compound could be used in studies related to pollution or contamination. It could serve as a reference compound in such studies .

  • Analytical Chemistry : The compound could be used as a standard in various analytical techniques, such as chromatography or mass spectrometry .

  • Synthesis of Other Compounds : “4-Fluoro-2,6-dimethylphenol” can serve as a precursor in the synthesis of other chemical compounds. For example, it can be used to synthesize “(4-Fluoro-2,6-dimethylphenyl)boronic acid”, “Methyl 4-fluoro-2,6-dimethylbenzoate”, “3,5-Dimethylfluorobenzene”, “4-Fluoro-2,6-dimethylbenzaldehyde”, and "4-Fluoro-2,6-dimethylbenzonitrile" .

  • Pharmacokinetics Research : The compound has high gastrointestinal absorption and is BBB permeant, which means it can cross the blood-brain barrier. These properties make it potentially useful in pharmacokinetics research .

  • Drug Design : Its lipophilicity (Log Po/w) and other physicochemical properties could make it a useful component in drug design .

  • Safety Testing : The compound has certain hazard statements associated with it, such as H302, H315, H319, and H335 . Therefore, it could be used in safety testing and risk assessment studies.

  • Chemical Property Studies : The compound’s properties such as its density, boiling point, melting point, and solubility can be studied for various applications .

  • Medicinal Chemistry : The compound has certain medicinal chemistry properties, such as PAINS, Brenk, Leadlikeness, and Synthetic accessibility . These properties could be explored in medicinal chemistry research.

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

4-fluoro-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRDTVFZITZMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503666
Record name 4-Fluoro-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,6-dimethylphenol

CAS RN

2338-56-9
Record name 4-Fluoro-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AS Kende, P MacGregor - Journal of the American Chemical …, 1961 - ACS Publications
Nucleophilic displacement by sodium 2, 6-dimethylphenoxide upon perchloryl fluoride in a hydrocarbon or dioxane medium leads to the dimer (IVa) of 6-fluoro-2, 6-dimethyl-2, 4-…
Number of citations: 40 pubs.acs.org
JD McClure - The Journal of Organic Chemistry, 1963 - ACS Publications
Slow addition of hydrogen peroxide to a solution of 2, 6-dimethylphenol and trifluoroacetic acid in methylene chloride affords primarily a product of ortho oxidation, the dimer (III) of 2, 6-…
Number of citations: 28 pubs.acs.org
GS Sheppard, L Wang, SD Fidanze… - Journal of Medicinal …, 2020 - ACS Publications
The BET family of proteins consists of BRD2, BRD3, BRD4, and BRDt. Each protein contains two distinct bromodomains (BD1 and BD2). BET family bromodomain inhibitors under …
Number of citations: 82 pubs.acs.org
A Fischer, MCA Opie, J Vaughan… - Journal of the Chemical …, 1972 - pubs.rsc.org
The chemical shifts of the hydroxy-proton of 2,6-dimethylphenol and ten 4-substituted 2,6-dimethylphenols and of 1-naphthol and nine 4-substituted 1-naphthols have been measured …
Number of citations: 0 pubs.rsc.org
NY Shin, E Tsui, A Reinhold, GD Scholes… - Journal of the …, 2022 - ACS Publications
While heteroatom-centered radicals are understood to be highly electrophilic, their ability to serve as transient electron-withdrawing groups and facilitate polar reactions at distal sites …
Number of citations: 5 pubs.acs.org
J Chen, Y Li, J Zhang, M Zhang, A Wei, H Liu… - European Journal of …, 2021 - Elsevier
According to the binding mode of ABBV-744 with bromodomains and the cape space of HDAC, the novel selective HDAC/BRD4 dual inhibitors were designed and synthesized by the …
Number of citations: 35 www.sciencedirect.com
J Li, C Zhang, H Xu, C Wang, R Dong… - Journal of Medicinal …, 2022 - ACS Publications
Pan-bromodomain and extra terminal (Pan-BET) inhibitors show profound efficacy but exhibit pharmacology-driven toxicities in clinical trials. The development of domain-selective BET …
Number of citations: 7 pubs.acs.org
J Chen, Y Li, J Zhang, M Zhang, A Wei, H Liu, Z Xie… - 1920 - somatostatinreceptor.com
According to the binding mode of ABBV-744 with bromodomains and the cape space of HDAC, the novel selective HDAC/BRD4 du l inhibitors were designed and synthesized by the …
Number of citations: 0 somatostatinreceptor.com
E Tsui - 2022 - search.proquest.com
Alkoxy radicals have long been recognized as powerful synthetic intermediates with well-established reactivity patterns. Despite their versatility, these electrophilic oxygen-centered …
Number of citations: 0 search.proquest.com
NY Shin - 2022 - search.proquest.com
Free radicals are often considered high-energy and fleeting intermediates. Controlling their reactivity remains a great challenge in organic synthesis. My graduate work centers on using …
Number of citations: 0 search.proquest.com

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